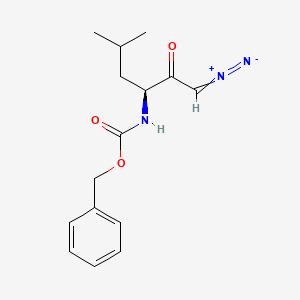

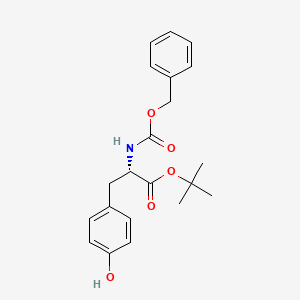

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

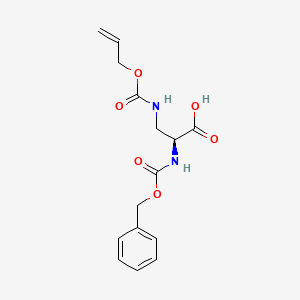

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester, also known as Fmoc-phenylalanine, is a commonly used amino acid derivative in the field of organic chemistry. It is used in the synthesis of peptides and proteins, as well as in the study of their structure and function. Fmoc-phenylalanine is a versatile compound that has a wide range of applications in scientific research.

科学的研究の応用

Radioiodination and Peptide Synthesis

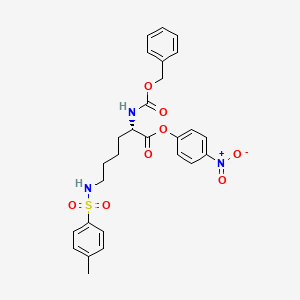

L-Phenylalanine derivatives, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, are used in the synthesis of radioiodinated compounds for peptide synthesis. This process involves stannylating N-Boc-p-iodo-L-phenylalanine methyl ester and then reacting it with bis(tributyltin) and tetrakis-(triphenylphosphine)palladium(0) (Wilbur et al., 1993).

Dynamics in Solution

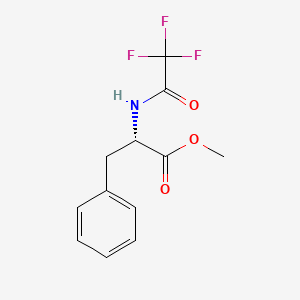

The dynamics of linear peptides containing a N-trifluoroethylated backbone amide linkage, including derivatives of L-phenylalanine, have been studied using NOESY and variable temperature 19F NMR experiments. These peptides exhibit interesting dynamic behavior as a function of solvents (Lu & Desmarteau, 2007).

Newborn Screening for Phenylketonuria

L-phenylalanine derivatives are used in newborn screening methods for Phenylketonuria (PKU). These methods involve extracting Phenylalanine and Tyrosine from blood samples and converting them into N-(trifluoroacetyl)-, butyl ester derivatives for analysis by GC-CI-MS-SIM, which is a cost-effective and accurate approach (Chun & Ya, 2001).

Synthesis of Piperidines and Pyrrolizidines

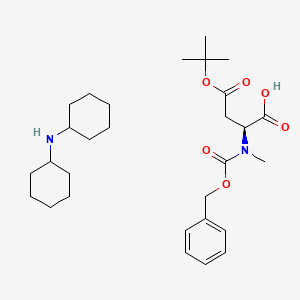

The methyl esters of L-phenylalanine are used in the synthesis of various cyclic compounds like piperidines and pyrrolizidines. This involves conjugate additions to acetylenic sulfones and subsequent intramolecular alkylation (Back & Nakajima, 2000).

Spectroscopic and Electrochemical Studies

L-phenylalanine methyl ester is used in the preparation of ferrocenyl triazole amino acid and peptide bioconjugates. These compounds are characterized using various spectroscopic methods and studied for their electrochemical properties (Köster et al., 2008).

Gas Chromatography Applications

N-trifluoroacetylmethyl esters, including those of L-phenylalanine, are used in gas chromatography. They yield single peaks for various amino acids, making them useful in analytical biochemistry (Saroff & Karmen, 1960).

Synthesis of Peptides

L-phenylalanine methyl ester is used in the enzymatic synthesis of peptides in aqueous/organic biphasic systems. For instance, it's used in the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester (Nakanishi & Matsuno, 1986).

Radiofluorination

N-trifluoroacetylphenylalanine methyl ester is used in the radiofluorination of phenylalanine derivatives, a process crucial for creating radiolabeled compounds for medical imaging (Kienzle et al., 2005).

Enzymatic Reactions in Supercritical Carbon Dioxide

L-phenylalanine derivatives are used in enzymatic reactions in supercritical carbon dioxide. These reactions are highly stereoselective and useful in the synthesis of specific isomers (Smallridge et al., 2002).

特性

IUPAC Name |

methyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMGRJXIRUWDLX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)